molecular formula C9H7ClN2O3 B2559275 2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester CAS No. 1499226-34-4

2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester

Cat. No. B2559275
CAS RN: 1499226-34-4
M. Wt: 226.62
InChI Key: YTJQFZVKTFQFAQ-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1499226-34-4. It has a molecular weight of 226.62 and its IUPAC name is methyl 2-amino-5-chloro-1,3-benzoxazole-7-carboxylate .


Synthesis Analysis

The synthesis of benzoxazole derivatives like “2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester” often involves the use of 2-aminophenol with various substrates such as aldehydes, ketones, acids and acid derivatives, isothiocyanates, ortho-esters, benzyl alcohol, alkynones, etc. Different solvents and catalysts like nanocatalysts, ionic liquid catalysts, and metal catalysts are used under various reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12). This code provides a specific string of characters that represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.62. It is recommended to be stored in a refrigerated environment. Esters, in general, have polar bonds but do not engage in hydrogen bonding. They are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Synthesis of Complex Molecules

This compound serves as a critical intermediate in the synthesis of complex organic molecules. For example, it is involved in nucleophilic substitution reactions with α,β-unsaturated α-chloro-β-aminocarbonyl compounds, leading to the formation of compounds with potential pharmacological activities (Böhme & Braun, 1971). Such reactions demonstrate the versatility of this compound in contributing to the creation of novel organic substances with varied functional groups.

Material Science and Corrosion Inhibition

In the field of material science, derivatives similar to 2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester have been evaluated for their role as corrosion inhibitors. Although not directly involving the exact compound, research on pyrazole derivatives provides insight into the potential for structurally related compounds to serve as effective inhibitors for steel corrosion in acidic environments, suggesting possible applications for 2-Amino-5-chloro derivatives in protective coatings or treatments for metals (Herrag et al., 2007).

Peptide Coupling

This compound's utility extends into peptide synthesis, where it can be utilized in the coupling of conjugated carboxylic acids with methyl ester amino acids. The use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent in the presence of such compounds facilitates the synthesis of various substituted amino acid derivatives, showcasing the compound's role in producing important biochemical substrates (Brunel, Salmi, & Letourneux, 2005).

Antimicrobial Agents

Compounds structurally related to 2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester have been synthesized and evaluated as potential antimicrobial agents. The design and synthesis of novel benzoxazole-based 1,3,4-oxadiazoles, derived from benzoxazole carboxylic acids, indicate the potential for this chemical class to contribute to new treatments for microbial infections (Vodela et al., 2013).

properties

IUPAC Name

methyl 2-amino-5-chloro-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJQFZVKTFQFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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